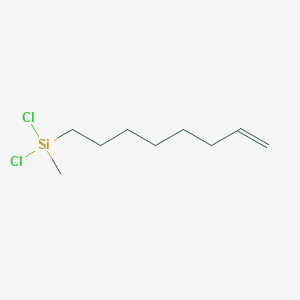

(Dichloromethyl)(oct-7-EN-1-YL)silane

Description

Dichloro-methyl-oct-7-enylsilane is an organosilicon compound characterized by a silicon atom bonded to a methyl group, an oct-7-enyl group (an 8-carbon chain with a terminal double bond), and two chlorine atoms. Its molecular formula is C₉H₁₇Cl₂Si, and its structure enables dual reactivity: the chlorine atoms facilitate hydrolysis or condensation reactions, while the oct-7-enyl group offers opportunities for further functionalization via its unsaturated bond. This compound is primarily used in surface modification, polymer synthesis, and as an intermediate in specialty silicone production .

Properties

CAS No. |

52217-54-6 |

|---|---|

Molecular Formula |

C9H18Cl2Si |

Molecular Weight |

225.23 g/mol |

IUPAC Name |

dichloromethyl(oct-7-enyl)silane |

InChI |

InChI=1S/C9H18Cl2Si/c1-2-3-4-5-6-7-8-12-9(10)11/h2,9H,1,3-8,12H2 |

InChI Key |

XTWLNDZGMGIHOH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCCCCCC=C)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, dichloromethyl-7-octenyl- can be synthesized through the reaction of dichloromethylsilane with 7-octenyl magnesium bromide in the presence of a catalyst . The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 0-5°C and using anhydrous solvents to ensure the purity of the final product.

Industrial Production Methods

In industrial settings, the production of silane, dichloromethyl-7-octenyl- involves the use of large-scale reactors where dichloromethylsilane is reacted with 7-octenyl magnesium bromide under controlled conditions . The process is optimized to maximize yield and minimize impurities. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Silane, dichloromethyl-7-octenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alcohols or amines are used for substitution reactions.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives with different substituents.

Substitution: Alkoxy or amino-substituted silanes.

Scientific Research Applications

Silane, dichloromethyl-7-octenyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

Mechanism of Action

The mechanism of action of silane, dichloromethyl-7-octenyl- involves the formation of stable silicon-oxygen bonds with various substrates. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bonds, which can be easily hydrolyzed to form silanols. These silanols can then react with other molecules to form stable siloxane bonds . The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .

Comparison with Similar Compounds

Table 1: Key Properties of Dichloro-methyl-oct-7-enylsilane and Analogues

Reactivity and Stability

- Chlorine Count: Dichloro-methyl-oct-7-enylsilane’s two chlorine atoms render it less reactive than trichlorosilanes (e.g., 7-Octenyltrichlorosilane), which hydrolyze rapidly in moisture to form siloxane networks. This makes trichlorosilanes ideal for creating self-assembled monolayers on substrates like glass or metals . In contrast, dichloro variants are preferred in controlled polymerization or as crosslinking agents .

- Substituent Effects :

- Methyl Groups : Dichlorodimethylsilane (Cl₂Si(CH₃)₂) is highly stable and widely used in silicone elastomers due to its symmetric structure .

- Alkenyl Groups : The oct-7-enyl group in Dichloro-methyl-oct-7-enylsilane provides a reactive site for thiol-ene click chemistry, enabling covalent attachment to biomolecules or polymers .

- Long Alkyl Chains : Chloro(dimethyl)octylsilane’s octyl chain enhances hydrophobicity, making it suitable for water-repellent coatings .

Research Findings and Trends

Recent studies highlight the growing demand for alkenyl-functionalized silanes in nanotechnology. For example:

- 7-Octenyltrichlorosilane has been used to modify nanoparticles for targeted drug delivery, leveraging its terminal double bond for bioconjugation .

- Methyldichlorosilane derivatives are being explored as flame retardants due to their high thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.